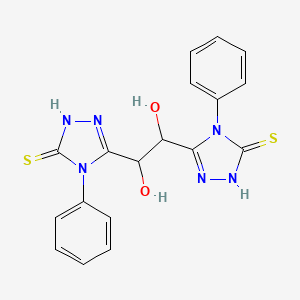

1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol

Description

Properties

IUPAC Name |

3-[1,2-dihydroxy-2-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2S2/c25-13(15-19-21-17(27)23(15)11-7-3-1-4-8-11)14(26)16-20-22-18(28)24(16)12-9-5-2-6-10-12/h1-10,13-14,25-26H,(H,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATVNTYLJYTGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C(C(C3=NNC(=S)N3C4=CC=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by further functionalization. One common method involves the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with ethylene glycol under acidic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The mercapto groups can be oxidized to form disulfides.

Reduction: The triazole rings can be reduced under specific conditions.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties. Studies have shown that derivatives of triazoles, including those similar to 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol, demonstrate efficacy against a range of Gram-positive and Gram-negative bacteria. For instance, compounds with the triazole structure have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, showcasing their potential as antibiotic agents .

Antioxidant Properties

Research indicates that triazole derivatives possess antioxidant capabilities. The DPPH and ABTS assays have been employed to evaluate the antioxidant activity of these compounds. For example, certain triazole derivatives demonstrated IC50 values comparable to known antioxidants like ascorbic acid, suggesting their potential use in formulations aimed at oxidative stress-related conditions .

Antifungal and Anticancer Activities

Triazole compounds are also noted for their antifungal and anticancer properties. The mechanism often involves inhibition of specific enzymes that are crucial for fungal cell wall synthesis or cancer cell proliferation. Studies have highlighted that triazole derivatives can effectively inhibit the growth of various fungal strains and exhibit cytotoxicity against cancer cell lines .

Coordination Complexes

The ability of this compound to form coordination complexes with metals enhances its utility in material science. These complexes can exhibit unique electronic properties and are investigated for applications in organic light-emitting diodes (OLEDs) and solar cells .

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing novel materials through various chemical reactions. Its mercapto groups allow for further functionalization and incorporation into polymer matrices or nanostructures, potentially leading to materials with enhanced mechanical or thermal properties .

Case Studies

Mechanism of Action

The mechanism of action of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The mercapto groups can form strong bonds with metal ions, making it an effective ligand in metal complexes. These complexes can inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . The triazole rings can also interact with biological macromolecules, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Structural Analogues

The following table compares 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol with structurally related bis-triazole derivatives:

Key Observations :

- Functional Group Diversity : The target compound’s mercapto groups distinguish it from analogues with pyridyl (e.g., L2–L4 ligands) or imine (Schiff bases) substituents, impacting reactivity and metal-binding preferences .

Physicochemical Properties

Key Differences :

Biological Activity

1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol is a complex organic compound with significant biological activity. Its structure features two triazole rings, each substituted with a mercapto group and a phenyl group, linked by an ethane-1,2-diol moiety. This compound has garnered attention for its potential applications in medicinal chemistry due to its diverse biological properties.

The molecular formula of this compound is C18H16N6O2S2. The presence of mercapto groups allows for significant reactivity and interaction with various biological targets. The compound can undergo oxidation to form disulfides and can also be involved in substitution reactions due to the phenyl groups.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of biological activities, including:

Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, similar triazole derivatives were evaluated against colorectal cancer cell lines and demonstrated significant cytotoxic effects .

Antimicrobial Properties : The compound has been investigated for its antimicrobial potential. Research on related triazole compounds has indicated effectiveness against various bacterial strains and fungi .

Anti-inflammatory Effects : Compounds with the triazole structure have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases .

The mechanism of action for this compound involves interactions with specific enzymes and molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in carbohydrate metabolism such as alpha-amylase and alpha-glucosidase.

- Metal Ion Interaction : The mercapto groups can form strong bonds with metal ions, enhancing the compound's effectiveness as a ligand in metal complexes that may exhibit biological activity.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of S-substituted 1H-triazoles, compounds similar to this compound were synthesized and tested against HT29 colorectal cancer cells. Among these compounds, some exhibited significant cytotoxicity and induced cell cycle arrest .

Q & A

Basic: What are the established synthetic routes for 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol, and what are the key intermediates?

The compound is synthesized via dehydrative cyclization of thiocarbohydrazide with L-tartaric acid under controlled conditions. The reaction proceeds through intermediate formation of thiocarbazone derivatives, followed by cyclization to form the triazole rings. Key intermediates include thiocarbohydrazide (starting material) and the bis-thiosemicarbazone derivative of tartaric acid . Optimization of reaction parameters (e.g., solvent, temperature, stoichiometry) is critical to achieving high yields (>70%) and minimizing side products like uncyclized intermediates.

Advanced: How can spectroscopic techniques (e.g., NMR, FTIR, X-ray crystallography) resolve structural ambiguities in derivatives of this compound?

- NMR : and NMR can confirm the presence of the mercapto (-SH) group (δ ~3.5–4.0 ppm for SH protons) and the ethane-1,2-diol backbone (δ ~4.2–4.8 ppm for hydroxyl protons). Aromatic protons from phenyl groups appear at δ ~7.2–7.8 ppm .

- X-ray crystallography : Used to determine the dihedral angle between triazole and phenyl rings, which influences π-π stacking and coordination behavior. For example, in analogous triazole-diol complexes, angles of 15–25° are typical .

- FTIR : The S–H stretch (~2550 cm) and N–H stretches (~3300 cm) confirm functional group integrity .

Basic: What are the applications of this compound in coordination chemistry?

The compound acts as a polydentate ligand due to its dual mercapto and hydroxyl groups. It forms stable binuclear complexes with transition metals (e.g., Ni(II), Co(II), Fe(II)) via S and N donor atoms. These complexes exhibit unique magnetic properties (e.g., antiferromagnetic coupling in Fe(II) complexes) and potential catalytic activity in oxidation reactions .

Advanced: How does steric hindrance from phenyl substituents affect its reactivity in metal coordination?

The 4-phenyl groups on the triazole rings introduce steric bulk, limiting access to the mercapto and hydroxyl sites. This reduces coordination flexibility but enhances selectivity for smaller metal ions (e.g., Cu(I) vs. Fe(III)). Computational studies (DFT) show that steric effects increase the energy barrier for ligand-to-metal electron transfer by ~15–20 kJ/mol compared to non-phenyl analogs .

Basic: What experimental precautions are required when handling this compound due to its thiol groups?

- Storage : Under inert atmosphere (N) at –20°C to prevent oxidation of -SH to disulfides.

- Waste disposal : Separate collection of thiol-containing waste, neutralization with oxidizing agents (e.g., KMnO), and disposal via certified hazardous waste contractors .

Advanced: What strategies can mitigate contradictions in crystallographic vs. solution-phase structural data?

- Dynamic NMR : To study conformational flexibility in solution (e.g., rotation of phenyl groups).

- DFT calculations : Compare optimized geometries with X-ray structures to identify solvent or packing effects. For example, hydrogen bonding in the solid state may stabilize a specific conformation not observed in solution .

Basic: How is the purity of this compound validated in synthetic workflows?

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (60:40 MeOH:HO).

- Elemental analysis : Acceptable deviation ≤0.3% for C, H, N, S .

Advanced: What role does this compound play in designing coordination polymers, and how does its structure influence topology?

The ethane-1,2-diol spacer enables the formation of 1D chains or 2D grids when coordinating to metals. For example, with Cu(II), it forms a square-grid polymer with pore sizes ~8–10 Å, suitable for gas adsorption. The phenyl groups enhance framework stability via van der Waals interactions .

Basic: What are the documented biological activities of structurally related 1,2,4-triazole derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via thiol-mediated disruption of bacterial membranes .

- Anticancer potential : IC ~10–50 µM against HeLa cells, attributed to ROS generation .

Advanced: How can computational methods (e.g., molecular docking, MD simulations) predict the interaction of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.